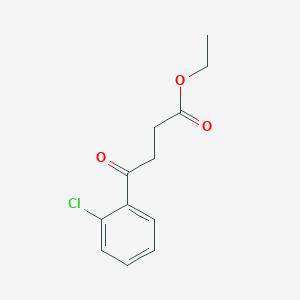

Ethyl 4-(2-chlorophenyl)-4-oxobutyrate

Descripción

Significance of β-Keto Esters and γ-Keto Esters in Contemporary Organic Synthesis

β-Keto esters and γ-keto esters are fundamental building blocks in organic synthesis, prized for their versatile reactivity. fiveable.mefiveable.me These bifunctional molecules, containing both a ketone and an ester group, serve as pivotal intermediates in the construction of complex molecular architectures. fiveable.me

The unique structural arrangement of β-keto esters facilitates a wide range of chemical transformations. fiveable.me Their ability to form highly reactive enolates under basic conditions makes them ideal substrates for carbon-carbon bond-forming reactions. fiveable.me Key reactions involving β-keto esters include:

Claisen Condensation: A classic method for forming larger β-keto esters. fiveable.me

Alkylation: The acidic α-protons allow for the introduction of various alkyl groups. fiveable.me

Aldol (B89426) Condensations and Cyclizations: These reactions enable the construction of intricate cyclic and acyclic systems. fiveable.me

Decarboxylation: The ester group can be hydrolyzed and subsequently removed, yielding ketones. fiveable.me

This reactivity profile makes β-keto esters invaluable in the synthesis of pharmaceuticals and natural products. fiveable.meresearchgate.netrsc.org

Similarly, γ-keto esters are crucial synthons, particularly in the formation of heterocyclic compounds and other biologically relevant molecules. researchgate.net Their synthesis and manipulation are central to creating frameworks found in many medicinal compounds. researchgate.net The strategic placement of the keto and ester functionalities allows for a different set of cyclization and derivatization pathways, complementing the synthetic utility of their β-isomers.

Table 1: Key Synthetic Reactions of Keto Esters

| Reaction Type | Keto Ester Position | Description |

|---|---|---|

| Claisen Condensation | β | Dimerization or reaction with another ester to form a new C-C bond and a more complex β-keto ester. fiveable.meresearchgate.net |

| Alkylation | β | Introduction of an alkyl group at the α-carbon via an enolate intermediate. fiveable.me |

| Cyclization | β, γ | Intramolecular reactions to form cyclic compounds, often serving as precursors to heterocyclic systems. fiveable.meresearchgate.net |

| 1,2-Addition | β, γ | Nucleophilic addition to the ketone's carbonyl group. nih.gov |

| 1,4-Addition (Conjugate) | β,γ-unsaturated | Addition of nucleophiles to the carbon-carbon double bond in unsaturated systems. nih.gov |

| Annulation Reactions | β,γ-unsaturated | Participation as a two-atom component in cycloaddition reactions (e.g., [2+n]) to build rings. nih.gov |

Strategic Importance of Halogenated Aryl-Substituted Oxobutyrates in Chemical Research

The introduction of a halogen atom onto the aryl ring of an oxobutyrate imparts significant strategic advantages in chemical research. Aryl halides are valuable precursors in a multitude of coupling reactions, serving as readily available and inexpensive feedstocks for generating aryl radicals and participating in transition-metal-catalyzed cross-coupling reactions. researchgate.net

Specifically, for aryl-oxobutyrates, halogenation offers several key benefits:

Modulation of Electronic Properties: Halogens are electron-withdrawing groups that can influence the reactivity of the aromatic ring and the adjacent carbonyl group. This inductive effect enhances the polarity of the carbon-halogen bond and can increase the electrophilicity of the α-carbon, making α-haloketones particularly reactive towards nucleophiles. nih.gov

Synthetic Handle for Further Functionalization: The halogen atom acts as a versatile leaving group in nucleophilic aromatic substitution and a critical component in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecules.

Steric and Conformational Influence: A halogen, particularly at the ortho position as in Ethyl 4-(2-chlorophenyl)-4-oxobutyrate, can exert steric effects that influence the molecule's preferred conformation. This can be crucial for controlling stereoselectivity in subsequent reactions or for dictating the binding affinity with biological targets.

Pharmacological Activity: The presence of a halogen can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. It can enhance lipophilicity, improve metabolic stability, and facilitate stronger binding interactions with protein targets, making halogenated compounds a common feature in many pharmaceuticals.

Scope and Research Focus on this compound in Advanced Chemical Sciences

This compound is a specific γ-keto ester that embodies the characteristics described above. Its structure, featuring an ethyl ester, a butyrate (B1204436) chain, and a 2-chlorophenyl group, makes it a subject of interest as a potential intermediate and building block in synthetic and medicinal chemistry.

While specific, extensive research findings on this compound are not broadly detailed in publicly accessible literature, its structural class places it firmly within the scope of advanced chemical research. Investigations involving such compounds typically explore their utility in:

Scaffold Synthesis: Using the compound as a starting material to build more complex molecular scaffolds for drug discovery programs. The 2,4-diketo ester scaffold, a related structure, is prevalent in many biologically active compounds. nih.gov

Intermediate in Multi-step Syntheses: Employing it as a key intermediate in the total synthesis of natural products or complex pharmaceutical agents. Aryl keto esters are widely used as key intermediates for many bioactive compounds. aurigeneservices.com

Probing Structure-Activity Relationships (SAR): Synthesizing analogues by modifying the ester or substituting the chloro group to understand how structural changes affect biological activity.

The compound's chemical identity is well-defined, providing a solid foundation for its application in targeted synthetic campaigns.

Table 2: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 898759-01-8 |

| Molecular Formula | C₁₂H₁₃ClO₃ |

| Molecular Weight | 240.68 g/mol |

| IUPAC Name | ethyl 4-(2-chlorophenyl)-4-oxobutanoate |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-7-11(14)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWKROHSVASWEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645860 | |

| Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-01-8 | |

| Record name | Ethyl 4-(2-chlorophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of Ethyl 4 2 Chlorophenyl 4 Oxobutyrate

Carbonyl Reactivity and Nucleophilic Additions

The reactivity of carbonyl compounds towards nucleophilic addition is largely governed by electronic and steric factors. stackexchange.comlibretexts.org The carbonyl carbon in Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is enhanced by the electron-withdrawing nature of the adjacent 2-chlorophenyl ring. Consequently, this ketone is susceptible to attack by a wide range of nucleophiles. quora.com

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.com Subsequent protonation yields the final addition product. The reactivity can be influenced by the groups attached to the carbonyl carbon; more electron-deficient carbons exhibit higher reactivity. quora.com Aldehydes are generally more reactive than ketones due to reduced steric hindrance and fewer electron-donating alkyl groups. libretexts.org In the case of this compound, the steric bulk of the chlorophenyl group may slightly hinder nucleophilic attack compared to a less substituted ketone. stackexchange.com

Table 1: Factors Influencing Carbonyl Reactivity in Nucleophilic Additions

| Factor | Description | Impact on this compound |

| Electronic Effects | Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing electrophilicity. | The 2-chlorophenyl group is electron-withdrawing, increasing the reactivity of the keto group. |

| Steric Effects | Bulky groups attached to the carbonyl carbon hinder the approach of nucleophiles, decreasing reactivity. | The 2-chlorophenyl group provides some steric hindrance. |

| Nucleophile Strength | Stronger nucleophiles (e.g., Grignard reagents, organolithiums) typically lead to irreversible additions. Weaker nucleophiles (e.g., water, alcohols) often result in reversible reactions. | The compound reacts with a variety of nucleophiles, with the reaction outcome depending on the nucleophile's basicity. masterorganicchemistry.com |

α-Substitution Reactions and Enolate Chemistry

The methylene (B1212753) protons adjacent to the ketone group (at the C-3 position) in this compound are acidic and can be removed by a suitable base to form a resonance-stabilized enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile and a key intermediate in a variety of α-substitution reactions. The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom, though it primarily reacts with electrophiles at the carbon atom. masterorganicchemistry.combham.ac.uk

Common α-substitution reactions include:

Alkylation: The enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often required to ensure complete deprotonation and prevent side reactions. mnstate.edu

Halogenation: In the presence of a base, the enolate ion readily reacts with halogens (Cl₂, Br₂, I₂) to yield α-halo ketones. ucsb.eduleah4sci.com The introduction of an electronegative halogen can increase the acidity of the remaining α-protons, potentially leading to multiple halogenations under basic conditions. mnstate.edu

The protons on the methylene group adjacent to the ester (at the C-2 position) are also acidic, but generally less so than those adjacent to the ketone. Therefore, reactions with a strong base will preferentially occur at the position alpha to the ketone.

Oxidation and Reduction Pathways of the Keto and Ester Moieties

The two carbonyl centers in this compound can undergo selective oxidation and reduction reactions.

Reduction: The keto group is generally more reactive towards reducing agents than the ester group. Selective reduction of the ketone can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction converts the ketone into a secondary alcohol, yielding ethyl 4-(2-chlorophenyl)-4-hydroxybutyrate. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would typically reduce both the ketone and the ester functionalities, resulting in the formation of a diol.

Oxidation: The ketone moiety is resistant to oxidation under typical conditions. However, the alkyl chain can be susceptible to oxidation under harsh conditions. The ester group can be hydrolyzed to a carboxylic acid, and the resulting keto-acid, 4-(2-chlorophenyl)-4-oxobutyric acid, can be further manipulated.

Table 2: Common Reduction Reactions

| Functional Group | Reagent | Product |

| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol (Ethyl 4-(2-chlorophenyl)-4-hydroxybutyrate) |

| Ketone and Ester | Lithium Aluminum Hydride (LiAlH₄) | Diol |

Intramolecular Cyclization and Ring Formation Reactions

The dual functionality of this compound makes it an excellent substrate for intramolecular reactions to form various cyclic compounds.

Heterocycle Annulation Strategies (e.g., Pyrazoles, Pyrroles, Pyrimidines, Dihydropyrans)

The γ-ketoester framework is a classic precursor for the synthesis of five- and six-membered heterocyclic rings.

Pyrazoles: Condensation of the 1,3-dicarbonyl-like system (after initial reaction at one carbonyl) with hydrazine (B178648) or its derivatives is a standard method for pyrazole (B372694) synthesis. nih.gov For instance, reaction with hydrazine hydrate (B1144303) would lead to the formation of a pyrazole derivative through initial condensation at the keto-carbonyl followed by intramolecular cyclization and dehydration.

Pyrimidines: Reactions with reagents containing an N-C-N fragment, such as urea (B33335) or thiourea, can be used to construct the pyrimidine (B1678525) ring. The reaction typically involves condensation at both the keto and ester carbonyls (or its derivative) to form the six-membered ring.

Dihydropyrans: Acid- or base-catalyzed intramolecular cyclization can occur. For example, studies on related compounds like ethyl 4,4,4-trifluoro-3-oxobutanoate show that it readily reacts with arylidenemalononitriles to form dihydropyran derivatives. researchgate.net This suggests that this compound could participate in similar Michael addition-cyclization cascades to yield substituted dihydropyrans.

Spirocompound Formation via Cascade Reactions

Cascade reactions involving this compound or similar molecules can lead to the formation of complex spirocyclic systems. Research on analogous fluorine-containing oxobutanoates has demonstrated that reactions with 2-arylidene-indane-1,3-diones can yield multiply substituted dispirocyclohexanes through a sequence of addition and cyclization steps. researchgate.net This highlights the potential of the oxobutanoate scaffold to serve as a building block in complex multi-step transformations leading to spirocompounds.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Hydrazone Formation)

The ketone carbonyl of this compound readily undergoes condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632), hydrazine, and substituted hydrazines. These reactions typically occur under mildly acidic conditions and result in the elimination of a water molecule to form C=N double bonds.

A prominent example is the reaction with hydrazines to form hydrazones. For instance, reacting this compound with a substituted hydrazine like 4-chlorophenylhydrazine (B93024) would yield the corresponding ethyl 4-(2-chlorophenyl)-4-((2-(4-chlorophenyl)hydrazono))butanoate. These hydrazone derivatives exist as keto-hydrazo tautomeric forms, often stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov

Table 3: Products of Condensation Reactions

| Reagent | Product Type |

| Hydrazine (H₂NNH₂) | Hydrazone |

| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone |

| Hydroxylamine (H₂NOH) | Oxime |

| Primary Amines (R-NH₂) | Imine (Schiff base) |

Derivatization and Structural Modification of the Ethyl 4 2 Chlorophenyl 4 Oxobutyrate Scaffold

Modification of the Ethyl Ester Moiety

The ethyl ester group of Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is a prime site for initial derivatization, allowing for the introduction of a wide range of functional groups through several well-established chemical transformations.

Hydrolysis: The most fundamental modification is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-(2-chlorophenyl)-4-oxobutanoic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically employing a mineral acid such as hydrochloric or sulfuric acid in an aqueous medium, proceeds via a reversible Fischer esterification-type mechanism. ethernet.edu.et Conversely, base-mediated hydrolysis, often using sodium hydroxide (B78521) or potassium hydroxide, is an irreversible process that yields the carboxylate salt, which is subsequently protonated to afford the free carboxylic acid. ethernet.edu.et The resulting carboxylic acid is a versatile intermediate for further modifications, such as amidation.

Transesterification: The ethyl group of the ester can be exchanged for other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol. wikipedia.org For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield Mthis compound. This method allows for the fine-tuning of properties such as solubility and reactivity.

Amidation: The direct conversion of the ethyl ester to an amide can be achieved by reacting it with an amine. This reaction is generally slower than the amidation of the corresponding carboxylic acid and often requires elevated temperatures or the use of specific catalysts. A more common and efficient approach involves the initial hydrolysis of the ester to the carboxylic acid, followed by coupling with an amine using a variety of peptide coupling reagents.

Reduction: The ester functionality can be selectively reduced to a primary alcohol, yielding 4-(2-chlorophenyl)-1,4-butanediol. This reduction typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. chimicatechnoacta.ru This transformation opens up another avenue for diversification by introducing a primary alcohol functionality.

Functionalization of the Chlorophenyl Ring

The 2-chlorophenyl ring in this compound is amenable to various substitution reactions, enabling the introduction of additional functional groups that can significantly alter the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution: The chlorine atom and the carbonyl group on the butyrate (B1204436) chain are both electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles primarily to the meta position. However, under forcing conditions, reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce substituents onto the ring.

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing carbonyl group, ortho to the chlorine atom, can activate the ring towards nucleophilic aromatic substitution. chimicatechnoacta.runih.govsigmaaldrich.comnih.govbldpharm.com This allows for the displacement of the chlorine atom by various nucleophiles, such as amines, alkoxides, or thiolates. For a successful SNAr reaction, the aromatic ring generally needs to be sufficiently electron-deficient. chimicatechnoacta.runih.govsigmaaldrich.comnih.govbldpharm.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. bldpharm.com

Cross-Coupling Reactions: The chloro substituent provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These powerful methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling with an arylboronic acid could replace the chlorine atom with a new aryl group, leading to the synthesis of biaryl derivatives.

Elaboration and Diversification of the Butyrate Chain

The butyrate chain itself offers several positions for functionalization, leading to a wide array of structurally diverse analogues.

Reactions at the α-Carbon: The carbon atom alpha to the ester carbonyl group can be deprotonated with a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce new substituents at the C-2 position. For example, the reaction of this compound with a base like lithium diisopropylamide (LDA) followed by treatment with methyl iodide would yield Ethyl 2-methyl-4-(2-chlorophenyl)-4-oxobutyrate.

Condensation Reactions: The methylene (B1212753) group adjacent to the phenyl ketone (at the C-3 position) is also activated and can participate in condensation reactions. For example, a Claisen condensation reaction between two molecules of this compound, in the presence of a strong base, could lead to the formation of a β-keto ester dimer. mdpi.com Similarly, Knoevenagel condensation with aldehydes or ketones can be employed to introduce new carbon-carbon double bonds. researchgate.net

Synthesis of Heterocyclic Compounds: The 1,4-dicarbonyl nature of the butyrate chain makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazines, while reaction with hydroxylamine (B1172632) can yield oxazines. Furthermore, condensation with 1,2-dinucleophiles can be used to construct a variety of five- and six-membered heterocyclic rings. For instance, the reaction of a related compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, with hydrazines has been shown to produce pyridazinone derivatives.

Synthesis of Polyfunctionalized Analogues for Chemical Space Exploration

By combining the derivatization strategies discussed in the previous sections, a vast library of polyfunctionalized analogues of this compound can be systematically synthesized. This approach is central to the exploration of chemical space, a concept aimed at mapping the vast territory of all possible molecules to identify novel compounds with desired properties. ethernet.edu.et

For example, one could envision a synthetic sequence starting with the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This acid could then be coupled with a diverse range of amines to generate a library of amides. Simultaneously or sequentially, the chlorophenyl ring could be functionalized via nucleophilic aromatic substitution or cross-coupling reactions. Further diversification could be achieved by introducing substituents onto the butyrate chain through enolate chemistry.

This systematic approach to derivatization allows for the generation of a multitude of analogues with varied electronic, steric, and lipophilic properties. The resulting compound libraries can then be screened for a wide range of applications, from materials science to medicinal chemistry, facilitating the discovery of new lead compounds with optimized characteristics. The exploration of such "unnatural" chemical space, informed by the versatile scaffold of this compound, holds significant promise for innovation in various scientific disciplines. ethernet.edu.et

Analytical and Spectroscopic Characterization Methodologies for Ethyl 4 2 Chlorophenyl 4 Oxobutyrate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure of a substance. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. While specific spectral data for Ethyl 4-(2-chlorophenyl)-4-oxobutyrate is not widely published, data from the closely related derivative, ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offers significant insight into the expected signals for the shared structural motifs. rsc.org

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ) of a proton is influenced by its local electronic environment. For the ethyl ester group, a quartet signal is expected for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The protons on the butanoate chain would appear as multiplets. The aromatic protons on the 2-chlorophenyl group would exhibit complex splitting patterns in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton of the molecule. Key signals include those for the carbonyl carbons of the ester and ketone groups, the carbons of the ethyl group, the aliphatic carbons of the butanoate chain, and the distinct carbons of the 2-chlorophenyl ring.

The following table summarizes the characteristic ¹³C NMR chemical shifts observed for the derivative, ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which are relevant to the parent compound. rsc.org

| Carbon Environment | Chemical Shift (δ, ppm) |

| Ethyl Group (-C H₃) | 13.97 |

| Ethyl Group (-OC H₂-) | 59.93 |

| Aromatic Carbons | 127.51, 128.03, 129.23, 129.75, 132.55, 139.58 |

| Ester Carbonyl (-C =O) | 165.33 |

Note: Data is for ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. Techniques like Electrospray Ionization (ESI) are soft ionization methods commonly used for polar organic molecules.

For this compound (molecular formula C₁₂H₁₃ClO₃), the expected monoisotopic mass is approximately 240.0553 Da. uni.lu HRMS analysis would confirm this exact mass, distinguishing it from compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment ion corresponding to the acylium ion.

Cleavage of the butanoate chain: Producing fragments characteristic of the 2-chlorobenzoyl cation and other aliphatic chain fragments.

Isotopic Pattern: The presence of a chlorine atom would be evident from the characteristic M+2 peak, where the intensity ratio of the M and M+2 ions is approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its key functional groups. Data from a related derivative shows characteristic peaks that can be extrapolated. rsc.org

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ester) | ~1720 | Stretching |

| C=O (Ketone) | ~1680-1700 | Stretching |

| C-O (Ester) | ~1200-1300 | Stretching |

| C-Cl (Aromatic) | ~1000-1100 | Stretching |

| Aromatic C=C | ~1450-1600 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The 2-chlorophenyl group and the ketone carbonyl group in this compound constitute chromophores that absorb UV light. The spectrum would be expected to show absorptions characteristic of the substituted benzene (B151609) ring, likely influenced by the presence of the oxobutyrate side chain.

Chromatographic Separation and Purity Assessment

Chromatography is a laboratory technique for the separation of a mixture. It is fundamental for assessing the purity of a compound and for isolating it from starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Analysis of Compound and Impurities

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. ijraset.com A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of moderately polar organic compounds like this compound.

Method development involves optimizing several parameters to achieve good resolution and peak shape. A typical RP-HPLC method for a related compound, ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate, was developed and validated, providing a template for the analysis of the 2-chloro isomer. pensoft.netpensoft.net This method demonstrated the ability to separate the main compound from its process-related impurities. pensoft.netpensoft.net

A hypothetical validated HPLC method for this compound could have the following parameters:

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Phosphate Buffer (e.g., pH 3.0) |

| Elution Mode | Isocratic (e.g., 50:50 v/v) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

Validation of the HPLC method according to ICH guidelines would ensure its accuracy, precision, specificity, linearity, and robustness for routine quality control and impurity profiling. pensoft.netpensoft.net

Gas Chromatography (GC) for Mixture Analysis and Purity Determination

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. ijraset.com It is particularly useful for detecting and quantifying volatile impurities. For this compound, GC could be used to assess purity, especially with regard to residual solvents from synthesis or the presence of volatile side-products.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components. A GC-MS method for a similar compound, Ethyl 4-bromobutyrate, was developed to detect it as a potential genotoxic impurity at very low levels. ijraset.com This highlights the sensitivity of GC-MS for trace impurity analysis. A typical GC method would involve a capillary column with a non-polar stationary phase and a programmed temperature gradient to ensure the separation of compounds with different boiling points. ijraset.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of molecules in the solid state. nih.gov This technique is particularly crucial for compounds like this compound and its chiral derivatives, as it provides unambiguous proof of their molecular structure, conformation, and, when applicable, the absolute configuration of stereogenic centers. nih.govbruker.com The presence of a chlorine atom in these structures is advantageous, as heavier atoms like chlorine enhance anomalous scattering effects, which are instrumental in the reliable determination of absolute configuration. mit.edu

The determination of absolute configuration is based on the subtle differences in X-ray diffraction intensities for non-centrosymmetric space groups, a phenomenon known as anomalous diffraction. mit.edu This allows for the assignment of the correct R or S configuration to a chiral center without ambiguity. For instance, in a study on a complex chiral molecule containing a chlorophenyl group, X-ray crystallographic analysis of its oxalate (B1200264) salt definitively established the absolute configuration as "S" based on the diffraction data. nih.govacs.org This process provides the foundational evidence for understanding the structure-activity relationships of enantiomers. nih.gov

Beyond establishing stereochemistry, X-ray crystallography reveals detailed insights into the solid-state structure, including molecular conformation and intermolecular interactions that govern the crystal packing. The analysis of derivatives of chlorophenyl oxobutanoates illustrates how molecules arrange themselves into stable, three-dimensional networks. These arrangements are dictated by a variety of non-covalent interactions.

For example, the crystal structure of ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate shows that the chlorobenzene (B131634) ring is not perpendicular to the plane of the butenoate residue, exhibiting a dihedral angle of 54.10 (5)°. nih.gov In its crystal lattice, molecules are linked by weak C—H⋯O interactions between methoxy/benzene groups and ketone/carboxylate carbonyl groups, which together generate a supramolecular layer. nih.gov Similarly, the structure of ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate is nearly planar, and its molecules are stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov The study of other related butyrophenone (B1668137) analogues further underscores the power of crystallography to compare the solid-state structures of structurally similar molecules. nih.gov These detailed structural analyses, which identify and quantify intermolecular contacts like C—H⋯O and C—H⋯π interactions, are essential for understanding the physical properties and stability of the crystalline material. nih.gov

The crystallographic data for several derivatives containing the chlorophenyl butyrate (B1204436) motif are summarized below, showcasing the typical parameters obtained from such analyses.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate | C₁₃H₁₃ClO₄ | Monoclinic | P2₁/c | a = 9.4557(4) Å b = 16.6411(7) Å c = 8.4319(3) Å β = 105.644(2)° | nih.gov |

| Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | C₁₂H₁₃ClN₂O₃ | Monoclinic | P2₁/c | a = 4.0259(1) Å b = 17.0892(4) Å c = 18.4934(5) Å β = 96.802(1)° | nih.gov |

| SYA0340-P2 Oxalate Salt | C₂₆H₃₀ClN₃O₉ | Monoclinic | P2₁ | a = 15.7212(3) Å b = 5.65480(10) Å c = 31.4047(5) Å β = 93.1580(10)° | nih.gov |

The solid-state packing of these molecules is often directed by specific intermolecular forces, which can be identified and characterized through crystallographic analysis.

| Compound/Derivative Type | Interaction Type | Description | Reference |

|---|---|---|---|

| Ethyl (E)-4-(4-chlorophenyl)-4-methoxy-2-oxobut-3-enoate | C—H⋯O | Methoxy–ketone and benzene–carboxylate carbonyl interactions form a supramolecular layer. | nih.gov |

| Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate | N—H⋯O | An intramolecular hydrogen bond creates a stable S(6) ring motif. | nih.gov |

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C—H⋯π | These interactions link molecules to form a three-dimensional network. | nih.gov |

Role of Ethyl 4 2 Chlorophenyl 4 Oxobutyrate As a Key Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Molecules and Complex Scaffolds

The utility of Ethyl 4-(2-chlorophenyl)-4-oxobutyrate as a precursor is most prominently demonstrated in the synthesis of various heterocyclic compounds and other complex organic scaffolds. Its chemical structure is adept for undergoing cyclization and condensation reactions, making it a valuable starting material for building intricate molecular frameworks.

One of the most notable applications of this compound is as a crucial intermediate in the industrial synthesis of Clopidogrel. researchgate.netderpharmachemica.com Clopidogrel is a potent antiplatelet agent used extensively to prevent blood clots in patients with a history of heart attack or stroke. derpharmachemica.comijsdr.org The synthesis of Clopidogrel often involves the reaction of a thienopyridine derivative with a derivative of 2-chlorophenylacetic acid, for which this compound can serve as a key precursor. google.comresearchgate.net Various synthetic routes have been developed, highlighting the compound's importance in producing this widely used pharmaceutical. researchgate.netderpharmachemica.com

Beyond its role in Clopidogrel synthesis, the structural motifs within this compound are valuable for creating other classes of compounds. For instance, related keto-ester compounds are utilized as precursors for synthesizing heterocyclic systems like 1H-pyrazoles. nih.gov The 1,4-dicarbonyl relationship (keto and ester groups) is a classic feature for building five-membered heterocyclic rings through reactions with dinucleophiles like hydrazine (B178648).

The table below summarizes key reactions where this compound and its derivatives act as precursors.

| Target Molecule/Scaffold | Reaction Type | Significance of Precursor |

|---|---|---|

| Clopidogrel | Multi-step synthesis involving cyclization and condensation | Serves as a key building block for the 2-chlorophenylacetic acid moiety of the final drug. derpharmachemica.comgoogle.com |

| 1H-Pyrazoles | Cyclocondensation with hydrazine derivatives | The keto-ester functionality allows for the direct formation of the pyrazole (B372694) ring. nih.gov |

Building Block for Advanced Chemical Architectures

The term "building block" in chemical synthesis refers to a molecule with specific reactive functionalities that can be used to assemble larger, more complex structures. This compound fits this description perfectly due to its distinct reactive centers. Its structure is a scaffold that chemists can modify and elaborate upon to create advanced chemical architectures. ossila.com

The principal reactive sites are:

The Ketone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, enabling chain extension or the introduction of new functional groups. It can participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to form alcohols.

The Ester Group: This group can be hydrolyzed to a carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. It can also participate in condensation reactions like the Claisen condensation.

α-Protons: The protons on the carbons adjacent to the carbonyl groups are acidic and can be removed by a base to form enolates, which are powerful nucleophiles for forming new carbon-carbon bonds.

The Aromatic Ring: The 2-chlorophenyl group can undergo further substitution reactions, although this is less common than reactions at the butyrate (B1204436) chain.

This multi-functionality makes the compound a valuable building block. For example, compounds with a similar 1,2,4-trielectrophile system are recognized as versatile precursors for various heterocyclic compounds. nih.gov Chemists can selectively target these reactive sites to construct complex molecular frameworks, which are often the backbones of pharmaceuticals, agrochemicals, and functional materials. ossila.com

Utility in the Development of Targeted Chemical Entities and Lead Compounds

In medicinal chemistry, a "lead compound" is a chemical structure that shows promising biological activity and serves as the starting point for developing a new drug through chemical modifications. nih.govjetir.org The scaffold provided by this compound has proven useful in the discovery of such lead compounds and targeted chemical entities.

The most direct example is its connection to Clopidogrel , a highly targeted therapy that works by irreversibly inhibiting the P2Y12 ADP receptor on platelets. derpharmachemica.comijsdr.org The development of Clopidogrel demonstrates how a specific chemical scaffold, incorporating the 2-chlorophenyl group, can be elaborated into a successful and specific drug molecule.

Furthermore, the broader class of molecules containing a chlorophenyl group attached to a heterocyclic or ester-containing scaffold is a recurring theme in drug discovery. Research has shown that related structures, such as ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, can act as lead structures for developing small molecules with specific biological functions, such as inducing the expression of transcription factors for regenerative medicine applications. nih.gov Similarly, derivatives of 4-aryl-4-oxobutyronitrile have been synthesized and investigated for potential antiviral and anticancer properties, highlighting the utility of this core structure in identifying new therapeutic leads. mdpi.com The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its efficacy or metabolic stability. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.